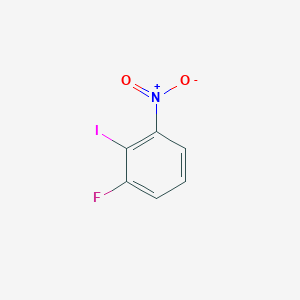

2-Iodo-3-fluoronitrobenzene

Katalognummer B044790

Molekulargewicht: 267 g/mol

InChI-Schlüssel: XADPCRFTWLAXEV-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05696133

Procedure details

6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline (Compound 280, structure 4 of Scheme II, where R1 =5-fluoro-3-nitrophenyl) 1-Fluoro-3-nitroiodobenzene To a 25 mL round-bottom flask equivuipped with a magnetic stir bar 3-iodo-5-nitroaniline (543.3 mg, 2.06 mmol) and methylene chloride (10 mL) were added under nitrogen. Nitrogen was bubbled through the colorless solution for 15 min. The solution was cooled to 0° C. in an ice bath. At that point approximately 500 mg nitrosonium tetrafluoroborate was added in one portion making a cloudy precipitate. The reaction was allowed to continue stirring for 2 hours. The mixture was kept under nitrogen as 10 mL dry, deoxygenated ortho-dichlorobenzene was added. A distillation apparatus was fitted to the reaction flask. The flask was placed in an oil bath and was heated until the material had completely distilled over. The crude product was isolated by washing the residue through a short column (74 mL silica, hexane). Purification by silica gel chromatography (74 mL silica, hexane) afforded 279.4 mg (50%) of 5-fluoro-3-nitroiodobenzene. Data for 5-fluoro-3-nitroiodobenzene: 1H NMR (400 MHz, acetone-d6) 8.36 (s, 1 H), 8.00 (m, 2 H).

Name

6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Compound 280

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:3]=[C:4]([N+:21]([O-:23])=[O:22])[CH:5]=[C:6](C2C=C3C(=CC=2)NC(C)(C)C=C3C)[CH:7]=1.FC1C=CC=C([N+]([O-])=O)C=1[I:34].IC1C=C(C=C([N+]([O-])=O)C=1)N>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([N+:21]([O-:23])=[O:22])[CH:5]=[C:6]([I:34])[CH:7]=1

|

Inputs

Step One

|

Name

|

6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=C(C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C)[N+](=O)[O-]

|

|

Name

|

Compound 280

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=C(C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=CC=C1)[N+](=O)[O-])I

|

Step Two

|

Name

|

|

|

Quantity

|

543.3 mg

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=C(N)C=C(C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to continue stirring for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Nitrogen was bubbled through the colorless solution for 15 min

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At that point approximately 500 mg nitrosonium tetrafluoroborate was added in one portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

deoxygenated ortho-dichlorobenzene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A distillation apparatus was fitted to the reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed in an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated until the material

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

had completely distilled over

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was isolated

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing the residue through a short column (74 mL silica, hexane)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by silica gel chromatography (74 mL silica, hexane)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C(C=C(C1)I)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 279.4 mg | |

| YIELD: PERCENTYIELD | 50% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |